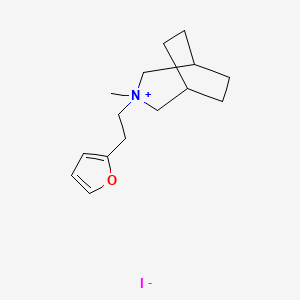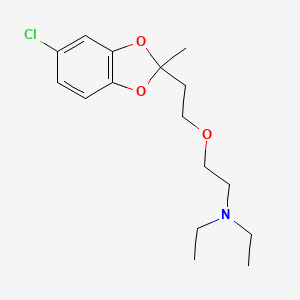
2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a dioxole ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole typically involves multiple steps, including the formation of the benzodioxole ring and the introduction of the methyl, chloro, and N,N-diethylaminoethoxyethyl groups. Common reagents and conditions might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the methyl group: Methylation reactions using methyl iodide or dimethyl sulfate.
Chlorination: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the N,N-diethylaminoethoxyethyl group: This step might involve nucleophilic substitution reactions using diethylamine and ethylene oxide derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methyl or amino groups.
Reduction: Reduction reactions might target the chloro group or other reducible functionalities.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents such as sodium hydroxide, halogens, or amines could facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups.
科学的研究の応用
2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to enzymes or receptors: Affecting their activity or function.
Modulation of signaling pathways: Influencing cellular processes.
Interaction with nucleic acids: Potentially affecting gene expression or replication.
類似化合物との比較
Similar Compounds
2-Methyl-5-chloro-1,3-benzodioxole: Lacks the N,N-diethylaminoethoxyethyl group.
2-Methyl-1,3-benzodioxole: Lacks both the chloro and N,N-diethylaminoethoxyethyl groups.
5-Chloro-1,3-benzodioxole: Lacks the methyl and N,N-diethylaminoethoxyethyl groups.
Uniqueness
The presence of the N,N-diethylaminoethoxyethyl group in 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole may confer unique chemical properties, such as increased solubility or specific interactions with biological targets, distinguishing it from other benzodioxole derivatives.
特性
CAS番号 |
56287-41-3 |
|---|---|
分子式 |
C16H24ClNO3 |
分子量 |
313.82 g/mol |
IUPAC名 |
2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C16H24ClNO3/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16/h6-7,12H,4-5,8-11H2,1-3H3 |
InChIキー |
ZMBBYYGTHPAZOF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


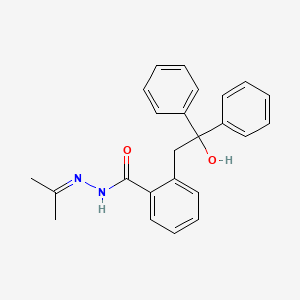
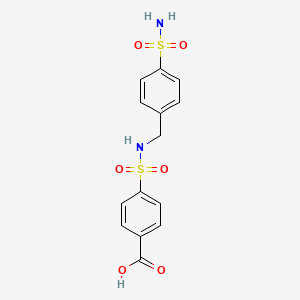
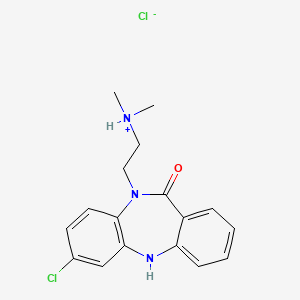
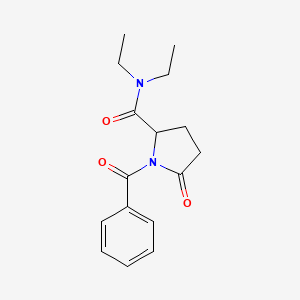


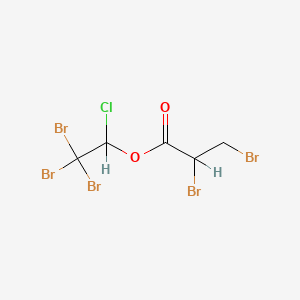
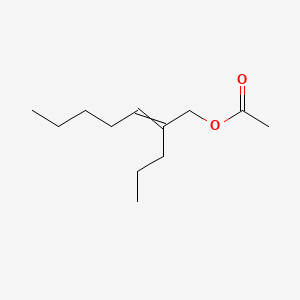
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
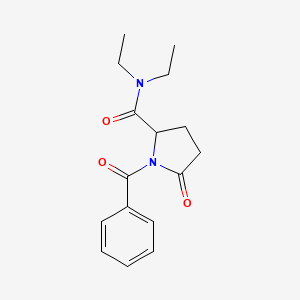
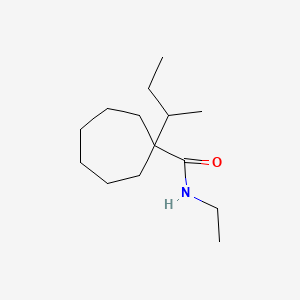

![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
